molecular formula C18H28Cl2N2S B13768733 Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride CAS No. 54969-07-2

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B13768733
CAS No.: 54969-07-2
M. Wt: 375.4 g/mol
InChI Key: PZLOWIQJDQLUMC-UHFFFAOYSA-N
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Description

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride is a heterocyclic organic compound. It is known for its complex structure and significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Advanced techniques such as flow chemistry and automated synthesis are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)cyclohepta(e)(1,4)thiazine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Thiazine analogs: Compounds with a thiazine ring system, which may have different substituents and properties.

Uniqueness

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

54969-07-2

Molecular Formula

C18H28Cl2N2S

Molecular Weight

375.4 g/mol

IUPAC Name

3-(2-chloro-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1,4]benzothiazin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H27ClN2S.ClH/c1-20(2)11-6-12-21-15-7-4-3-5-8-17(15)22-18-10-9-14(19)13-16(18)21;/h9-10,13,15,17H,3-8,11-12H2,1-2H3;1H

InChI Key

PZLOWIQJDQLUMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2CCCCCC2SC3=C1C=C(C=C3)Cl.Cl

Origin of Product

United States

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